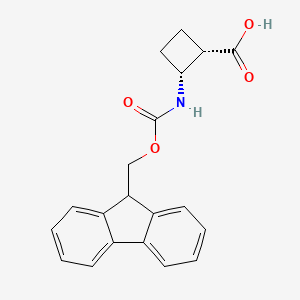

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid

Description

“(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid” is a fluoromethyloxycarbonyl (Fmoc)-protected cyclobutane-derived amino acid. The compound features a cyclobutane ring substituted at the 1S and 2R positions with a carboxylic acid group and an Fmoc-protected amino group, respectively. The Fmoc group serves as a base-labile protecting agent, widely used in solid-phase peptide synthesis (SPPS) to shield amino functionalities during coupling reactions . Its stereochemistry and rigid cyclobutane backbone may influence peptide conformation, stability, and interactions with biological targets.

Properties

Molecular Formula |

C20H19NO4 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C20H19NO4/c22-19(23)16-9-10-18(16)21-20(24)25-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-18H,9-11H2,(H,21,24)(H,22,23)/t16-,18+/m0/s1 |

InChI Key |

QWJJKAORVUYVPU-FUHWJXTLSA-N |

Isomeric SMILES |

C1C[C@H]([C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C1CC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Preparation of the Cyclobutane Amino Acid Core

The cyclobutane amino acid skeleton can be synthesized by several methods reported in medicinal chemistry literature:

Cyclization of appropriate precursors : For example, [Berlicki et al., Journal of Medicinal Chemistry, 2013] describe the synthesis of related cyclobutane amino acids via intramolecular cyclization under basic conditions, using sodium hydrogencarbonate in a 1,4-dioxane/water mixture at room temperature (ca. 20 °C), achieving yields around 80%.

Stereoselective ring closure : Utilizing chiral starting materials or chiral auxiliaries to direct the formation of the (1S,2R) stereochemistry on the cyclobutane ring.

Functional group transformations : After ring formation, selective introduction of amino and carboxyl groups is performed, often involving protection/deprotection steps to maintain stereochemical integrity.

Fmoc Protection of the Amino Group

The introduction of the 9-fluorenylmethoxycarbonyl protecting group is a well-established step in peptide chemistry. The general procedure includes:

Reagents : Fmoc chloride or Fmoc-OSu (N-hydroxysuccinimide ester) as the Fmoc source.

Base : Typically, a mild base such as sodium bicarbonate or a tertiary amine (e.g., DIPEA) is used to neutralize the HCl generated and facilitate carbamate formation.

Solvent : Commonly used solvents include dimethylformamide (DMF), dichloromethane (CH2Cl2), or mixtures thereof.

Reaction conditions : The reaction is conducted at ambient temperature, often with stirring for several hours to ensure complete conversion.

Purification : The product is purified by crystallization or chromatography to remove unreacted starting materials and side products.

Solid-Phase Peptide Synthesis (SPPS) Context

In practical applications, this compound is used as an Fmoc-protected amino acid in SPPS. The Fmoc group enables orthogonal protection strategies:

Automated synthesis : The compound can be incorporated into peptides using automated peptide synthesizers (e.g., Syro-peptide synthesizer), where cycles of Fmoc deprotection (with 20% piperidine in DMF) and coupling (using coupling reagents such as PyBOP, HATU, or DIC with additives like HOAt or DIPEA) are repeated to build peptides.

| Step | Reagent/Condition | Time | Purpose |

|---|---|---|---|

| 1 | CH2Cl2 wash and swell | 3 min | Resin swelling |

| 2 | DMF wash and swell | 2 x 30 min | Resin swelling |

| 3 | 20% piperidine in DMF | 5 min + 15 min | Fmoc deprotection |

| 4 | DMF wash | 5 x 1 min | Remove deprotection byproducts |

| 5 | Fmoc-amino acid + coupling reagents | 40 min | Amino acid coupling |

| 6 | DMF wash | 5 x 1 min | Remove excess reagents |

| 7 | Repeat steps 3-6 for each amino acid | - | Peptide elongation |

| 8 | Final CH2Cl2 wash | 3 x 1 min | Final resin wash |

This protocol ensures high purity and yield of peptides containing the cyclobutane amino acid derivative.

Comparative Analysis of Preparation Methods

Research Findings and Notes

The stereochemistry of the cyclobutane ring (1S,2R) is critical for biological activity and peptide conformation. Synthesis methods must ensure retention of stereochemistry throughout.

The Fmoc group provides orthogonal protection, allowing selective deprotection steps during peptide synthesis without affecting other functional groups.

Yields reported for cyclobutane amino acid synthesis are generally high (~80%), but purification steps are essential to remove stereoisomeric impurities.

The compound's unique structure offers potential applications in medicinal chemistry, including antimicrobial, anticancer, and neuroprotective research, although these are beyond the scope of preparation methods.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid is widely used in scientific research, particularly in:

Chemistry: As a building block in peptide synthesis.

Biology: For studying protein interactions and functions.

Medicine: In the development of peptide-based drugs.

Industry: Used in the synthesis of complex organic molecules for various applications.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

(1S,2S)-2-(t-butyloxycarbonylamino)cyclobutanecarboxylic acid

- Key Differences : This analog uses a tert-butyloxycarbonyl (Boc) group instead of Fmoc. Boc is acid-labile (removed with trifluoroacetic acid), whereas Fmoc requires base (e.g., piperidine).

- Synthesis: Prepared via reaction with 6M NaOH in methanol, followed by HCl acidification and purification via flash chromatography. Confirmed by NMR (1H and 13C) .

- Applications : Boc is preferred for acid-stable intermediates, while Fmoc is standard in SPPS due to orthogonal protection compatibility.

(1R,2R)-2-aminocyclobutanecarboxylic acid

- Key Differences : Lacks the Fmoc group, enabling direct incorporation into peptides without deprotection.

- Synthesis : Deprotection of Boc analogs using trifluoroacetic acid (TFA) yields the free amine, with >99% stereochemical purity confirmed by chiral HPLC .

Stereoisomeric Comparisons

(1S,2S)-2-Fmoc-aminocyclobutanecarboxylic acid (CAS 1431506-53-4)

- Key Differences : Diastereomer with (1S,2S) configuration. Stereochemistry alters hydrogen-bonding patterns and solubility.

- Applications: Used in peptide engineering to study stereochemical effects on bioactivity. No direct melting point or solubility data provided, but storage conditions (2–8°C) suggest stability similar to the target compound .

Ring Size Variants

(1S,2R)-2-Fmoc-aminocyclopentane-1-carboxylic acid

- Key Differences: Cyclopentane ring (5-membered) vs. cyclobutane (4-membered).

- Properties: Molecular weight 351.40 (C21H21NO4), stored at 2–8°C. Cyclopentane derivatives may exhibit improved solubility in organic solvents compared to cyclobutanes .

Substituent Modifications

(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid (CAS 211637-75-1)

- Key Differences: Replaces cyclobutane with an o-tolyl-substituted propanoic acid backbone. The aromatic group increases hydrophobicity (logP) and steric bulk.

- Properties: Molecular weight 401.45 (C25H23NO4). Used in peptides requiring hydrophobic interactions .

1-[(2S)-2-Fmoc-amino-3-methylpentanamido]cyclobutane-1-carboxylic acid

- Key Differences : Features a branched pentanamido side chain. Molecular weight 450.5 (C26H30N2O5), indicating higher lipophilicity. Applications include constrained peptide scaffolds .

Biological Activity

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid, commonly referred to as Fmoc-AC4C-OH, is a synthetic compound that has garnered attention in biochemical and pharmaceutical research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H19NO4

- Molecular Weight : 337.38 g/mol

- CAS Number : 885951-77-9

- IUPAC Name : this compound

Fmoc-AC4C-OH primarily functions as a protective group in peptide synthesis. The Fmoc group allows for selective deprotection of the amino group, facilitating the formation of peptide bonds. This mechanism is crucial in the synthesis of peptides that play significant roles in various biological processes.

Biochemical Analysis

-

Cellular Effects :

- Fmoc-AC4C-OH influences cellular processes by enabling the production of specific peptides essential for cellular activities such as signaling and metabolism.

- It has been shown to impact gene expression and cellular signaling pathways through its role in peptide synthesis.

- Molecular Interactions :

Case Studies

- In Vitro Studies :

- Long-term studies indicated that Fmoc-AC4C-OH has sustained effects on cellular functions during in vitro peptide synthesis experiments. The compound was found to enhance the yield of desired peptide sequences while minimizing side reactions.

- Animal Models :

- In animal studies, varying dosages of Fmoc-AC4C-OH were tested to determine optimal levels for effective peptide synthesis without significant toxicity. Lower doses facilitated effective synthesis, while higher doses raised concerns about potential adverse reactions.

Comparative Analysis of Biological Activity

Q & A

Q. What are the recommended storage and handling protocols for (1S,2R)-2-(Fmoc-amino)cyclobutanecarboxylic acid to ensure stability?

The compound should be stored in a tightly sealed container at 2–8°C in a dry, well-ventilated area, away from direct sunlight or heat sources. Incompatible materials include strong acids, bases, oxidizing agents, and reducing agents. Handling requires personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Always work in a fume hood to minimize inhalation risks .

Q. How does the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group in this compound facilitate peptide synthesis?

The Fmoc group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows selective deprotection using piperidine or other amines, enabling sequential peptide chain elongation. The cyclobutane backbone may introduce conformational constraints, which can influence peptide tertiary structure .

Advanced Research Questions

Q. What experimental strategies can optimize the synthesis of this compound to improve yield and purity?

Key strategies include:

- Temperature control : Maintain reactions at –10°C to 20°C to minimize side reactions (e.g., epimerization) .

- Solvent selection : Use dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency.

- Purification : Employ reverse-phase HPLC or flash chromatography with gradients of acetonitrile/water for high-purity isolation .

- Characterization : Confirm structure via MALDI-TOF mass spectrometry and 2D NMR (e.g., - HSQC) to verify stereochemistry .

Q. How can researchers address challenges in characterizing the cyclobutane ring’s stability during reactions?

- Stress testing : Expose the compound to elevated temperatures (e.g., 40–60°C) or UV light to assess ring-opening or decomposition.

- Kinetic studies : Monitor reaction progress via NMR to detect intermediates or byproducts.

- Computational modeling : Use DFT calculations to predict ring strain and reactivity under varying conditions .

Q. What methodologies are effective for analyzing the compound’s compatibility with other reagents in SPPS?

- Compatibility screening : Test stability in common SPPS solvents (e.g., DMF, DCM) and deprotection agents (e.g., piperidine, TFA).

- Coupling efficiency assays : Use ninhydrin tests or LC-MS to monitor amino acid incorporation rates.

- Side-reaction analysis : Identify undesired modifications (e.g., β-elimination) via tandem mass spectrometry .

Q. How should researchers evaluate the ecological impact of this compound given limited ecotoxicity data?

- Read-across analysis : Compare with structurally similar Fmoc-protected amino acids (e.g., Fmoc-alanine) to estimate biodegradability and toxicity .

- In silico modeling : Use tools like EPI Suite to predict persistence, bioaccumulation, and aquatic toxicity .

- Microtox assays : Conduct acute toxicity tests using Vibrio fischeri or Daphnia magna for preliminary hazard assessment .

Data Contradiction and Validation

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

- Controlled experiments : Replicate conditions from conflicting studies (e.g., pH 2–4 buffers) and analyze degradation via HPLC.

- Mechanistic studies : Use NMR to track hydrolysis of the Fmoc group or cyclobutane ring opening.

- Literature cross-validation : Compare results with analogs like Fmoc-protected proline derivatives, which share similar acid sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.